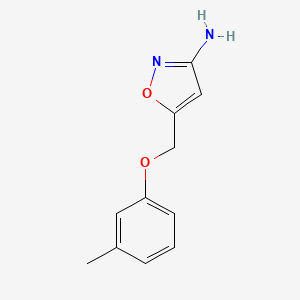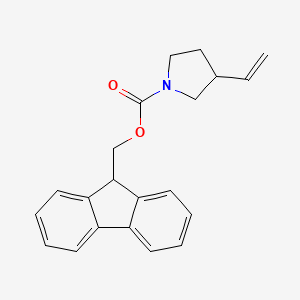
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate is a complex organic compound that features a fluorenyl group attached to a pyrrolidine ring via a carboxylate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the pyrrolidine ring. One common method involves the reaction of 9H-fluorene with a suitable alkylating agent to introduce the fluorenylmethyl group. This intermediate is then reacted with 3-ethenylpyrrolidine under appropriate conditions to form the desired carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl alcohol.
Substitution: Halogenated or hydroborated derivatives of the ethenyl group.
科学研究应用
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
作用机制
The mechanism by which (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The fluorenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring may contribute to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
Fluorenylmethyl derivatives: Compounds like fluorenylmethyl chloroformate and fluorenylmethyl carbamate share structural similarities.
Pyrrolidine carboxylates: Compounds such as pyrrolidine-1-carboxylate and its derivatives.
Uniqueness
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate stands out due to the combination of the fluorenyl and pyrrolidine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 3-ethenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-2-15-11-12-22(13-15)21(23)24-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20H,1,11-14H2 |
InChI 键 |
WIQFXFCHFIAYEV-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


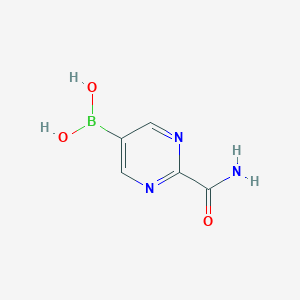
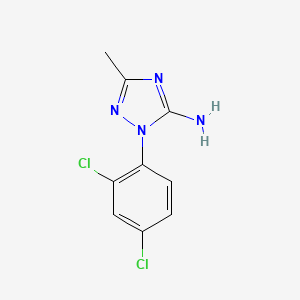
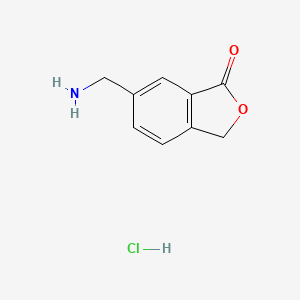
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
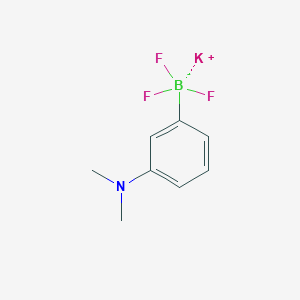
![6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15299598.png)
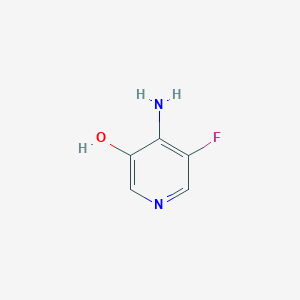

![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
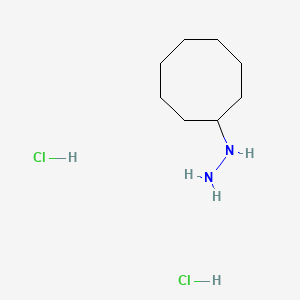
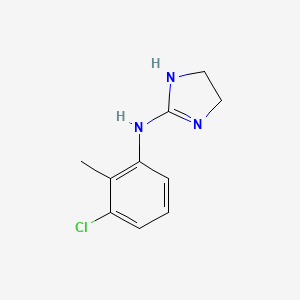
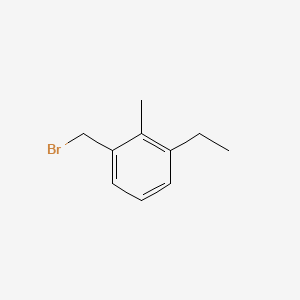
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
